Tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO3 and a molecular weight of 280.16 g/mol . This compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
The synthesis of trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by esterification using tert-butyl alcohol and an acid catalyst .
Chemical Reactions Analysis
Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The tert-butyl ester group provides stability and influences the compound’s solubility and reactivity .
Comparison with Similar Compounds
Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate: Similar structure but different stereochemistry.
tert-Butyl 4-bromo-3-oxopiperidine-1-carboxylate: Contains a ketone group instead of a hydroxyl group.
tert-Butyl 4-chloro-3-hydroxypiperidine-1-carboxylate: Contains a chlorine atom instead of a bromine atom.
These comparisons highlight the unique properties of trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate, such as its specific reactivity and stability.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWHIAGYBKVHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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